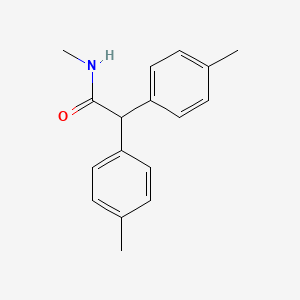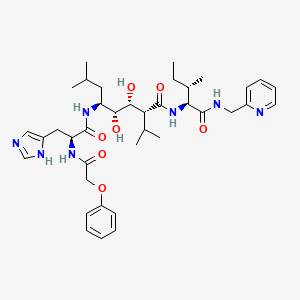
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate molecular architecture allows it to participate in a wide range of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the propanamide group. Subsequent steps involve the addition of various functional groups, including the dihydroxy, methyl, and phenoxyacetyl groups. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires the use of specialized equipment and techniques to maintain the necessary reaction conditions on a larger scale. Continuous monitoring and optimization of the process are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of structurally diverse products.
Scientific Research Applications
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- can be compared with other similar compounds, such as imidazole derivatives and amide-containing molecules. Its uniqueness lies in its complex structure, which allows for a wide range of chemical reactions and biological activities. Similar compounds include 1H-imidazole-4-carboxamide and N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, which share some structural features but differ in their specific functional groups and overall molecular architecture.
Properties
CAS No. |
112190-16-6 |
|---|---|
Molecular Formula |
C38H55N7O7 |
Molecular Weight |
721.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenoxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide |
InChI |
InChI=1S/C38H55N7O7/c1-7-25(6)33(38(51)41-20-26-13-11-12-16-40-26)45-37(50)32(24(4)5)35(48)34(47)29(17-23(2)3)44-36(49)30(18-27-19-39-22-42-27)43-31(46)21-52-28-14-9-8-10-15-28/h8-16,19,22-25,29-30,32-35,47-48H,7,17-18,20-21H2,1-6H3,(H,39,42)(H,41,51)(H,43,46)(H,44,49)(H,45,50)/t25-,29-,30-,32+,33-,34+,35+/m0/s1 |
InChI Key |
IDJURXHCQDOVHQ-TZNNLCDBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC=C3)O)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



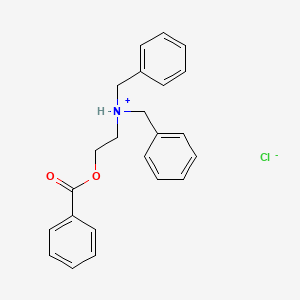
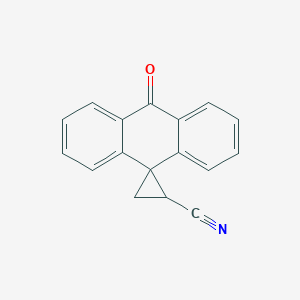
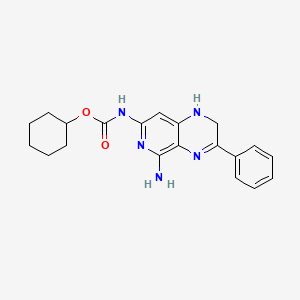
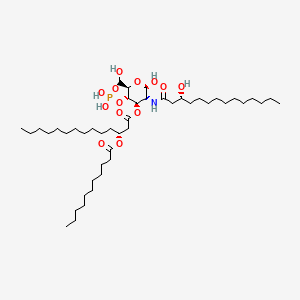
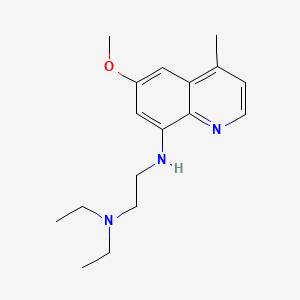

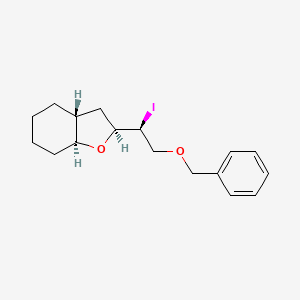

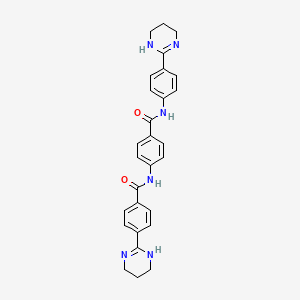
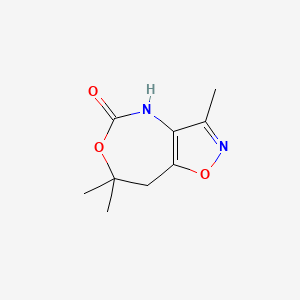
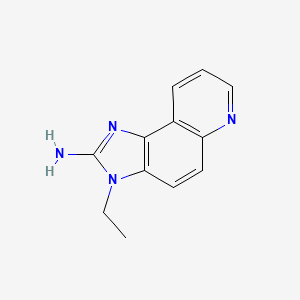
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
